molecular formula C14H13NO B1266141 2-Amino-4'-methylbenzophenone CAS No. 36192-63-9

2-Amino-4'-methylbenzophenone

Cat. No. B1266141
CAS RN: 36192-63-9
M. Wt: 211.26 g/mol
InChI Key: RMMJUQSANCPTMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4'-methylbenzophenone and related derivatives often involves catalytic oxidative aminocarbonylation reactions. For instance, Gabriele et al. (2006) demonstrated a novel synthesis route starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through a tandem oxidative aminocarbonylation-cyclization process, utilizing PdI2 and KI under specific conditions to achieve significant stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

Crystal and molecular structure analyses have been performed on similar compounds, providing insights into the molecular packing due to intramolecular and intermolecular hydrogen bonds. Antolini et al. (1985) detailed the crystal structures of 2-aminobenzophenone, elucidating the linear chain structure formed by hydrogen bonding (Antolini et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-4'-methylbenzophenone derivatives often lead to the formation of complex heterocyclic compounds. Kumar et al. (2015) described the double functionalization of 2'-amino-biphenyl-2-ols for the synthesis of 4-nitro-dibenzofurans and benzofuro-indoles, highlighting the versatility of reactions involving 2-Amino-4'-methylbenzophenone derivatives (Kumar et al., 2015).

Physical Properties Analysis

The physical properties of 2-Amino-4'-methylbenzophenone derivatives, such as thermal stability and molecular weight, are crucial for their application in various fields. Baran et al. (2015) investigated the thermal degradation and antimicrobial properties of a new polyphenol derived from 2-Amino-4'-methylbenzophenone, providing valuable information on its physical properties (Baran et al., 2015).

Scientific Research Applications

Fluorescence Derivatization in Chromatography

2-Amino-4'-methylbenzophenone, through derivatives like 2-Amino-4,5-ethylenedioxyphenol, has been found useful in fluorescence derivatization for aromatic aldehydes in liquid chromatography. It reacts selectively with aldehydes in a two-step process involving heating and acidification, producing fluorescent derivatives that can be separated by reversed-phase chromatography (Nohta et al., 1994).

Antitumor Properties

2-Amino-4'-methylbenzophenone derivatives, such as 2-(4-aminophenyl)benzothiazoles, have exhibited potent antitumor properties. These compounds induce cytochrome P 450 1A1, which is critical for executing antitumor activity. They have been evaluated for their effectiveness in treating breast and ovarian tumors in vivo (Bradshaw et al., 2002).

Enantioselective Electrodes

The derivatives of 2-Amino-4'-methylbenzophenone, such as 4-Methylbenzophenone, have been utilized in creating enantioselective electrodes. These electrodes are used for the stereoselective electroreduction of compounds like 4-methylbenzophenone and acetophenone, achieving up to 17% optical purity of the corresponding alcohols (Schwientek et al., 1999).

Synthesis of Amino Acids

2-Amino-4'-methylbenzophenone derivatives are used in the synthesis of alpha-amino acids. These derivatives, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, play a crucial role in the synthesis of amino acids, demonstrating the compound's importance in organic chemistry (Ueki et al., 2003).

Inflammatory and Kinase Inhibition

4-Aminobenzophenone derivatives, a category including 2-Amino-4'-methylbenzophenone, have been synthesized and showed significant anti-inflammatory activity. They inhibit the release of proinflammatory cytokines and are potent inhibitors of p38 MAP kinase (Ottosen et al., 2003).

Formation of Quinoline Derivatives

2-Amino-4'-methylbenzophenone reacts with aliphatic acids in the presence of polyphosphoric acid, forming quinoline derivatives. This reaction mechanism is similar to Friedlander’s reaction, highlighting the compound's utility in organic synthesis (Ishiwaka et al., 1970).

Photostabilisation in Polymers

2-Hydroxybenzophenone derivatives, related to 2-Amino-4'-methylbenzophenone, have been studied for their thermal and photostabilising action in polyolefin films. They exhibit effective thermal and light stabilisation in various polyolefin systems, demonstrating their importance in material science (Allen et al., 1993).

properties

IUPAC Name

(2-aminophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMJUQSANCPTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189758
Record name 2-Amino-4'-methylbenzophenone m
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4'-methylbenzophenone

CAS RN

36192-63-9
Record name 2-Amino-4′-methylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36192-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4'-methylbenzophenone m
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Record name 2-Amino-4'-methylbenzophenone m
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Record name 2-amino-4'-methylbenzophenone m
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
M Lamchen, AJ Wicken - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
When this method is inapplicable, the 2-phthalimidobenzophenones were obtained readily by fusion of the 2-aminobenzophenones with phthalic anhydride. The best general …
Number of citations: 4 pubs.rsc.org
DW Ockenden, K Schofield - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… 2-Amino-5-chlorobenzophenone, 2-amino-4‘-methylbenzophenone, and 2-aminophenyl l-naphthyl ketone reacted readily with methazonic acid, giving good yields of nitroethyl…
Number of citations: 16 pubs.rsc.org
FJ Urban, R Breitenbach, D Gonyaw… - … Process Research & …, 1997 - ACS Publications
… The synthesis of the core 3-amino-5-phenylbenzazepin-2-one moiety started with the coupling of 2-amino-4-methylbenzophenone (6a) and diethyl 3-phosphono-2-(methoxyimino)…
Number of citations: 1 pubs.acs.org
DI Relyea - 1954 - search.proquest.com
… Reaction sequence chosen for the attempted synthesis of 2-amino-4-methylbenzophenone and for the proof of structure of an intermediate compbund, 2-carboxyl-4-methylbenzophenone. …
Number of citations: 0 search.proquest.com
DLF DeTar, TE Whiteley - Journal of the American Chemical …, 1957 - ACS Publications
A quantitative study of the effect of a series of reaction conditions on the product yields in the diazonium cyclization re-action shows that there is a great deal of individuality among the …
Number of citations: 17 pubs.acs.org
DI Relyea, DLF DeTar - Journal of the American Chemical Society, 1954 - ACS Publications
… the intramolecular reactions of free radical intermediates we have been investigating the reactions of diazotized 2'-amino4-methylbenzophenone (I). Evidence has already been …
Number of citations: 5 pubs.acs.org
DLF DeTar, DI Relyea - Journal of the American Chemical Society, 1956 - ACS Publications
The reaction of 2-(4'-methylbenzoyl)-benzenediazonium salts with carbon tetrachloride in the presence of alkali leads to the formation of both 2-chloro-4'-methylbenzophenone and to …
Number of citations: 20 pubs.acs.org
DG Hawkins, O Meth-Cohn - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
… This compound was also prepared by heating a mixture of 2-amino-4'-methylbenzophenone … By heating 2-amino-4'-methylbenzophenone in refluxing 1,2,4-trichIorobenzene for 4 h with …
Number of citations: 19 pubs.rsc.org
RS Mguni - 1982 - search.proquest.com
In furtherance of the study of the mechanism of the Pschorr and related reactions the decompositions of diazotised derivatives of the following 2-aminotriarylmethanols were carried out …
Number of citations: 2 search.proquest.com
AJ Nunn, K Schofield - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
The reactions of 2-pyridyl-and 3-pyridyl-lithium with o-aminoacetophenone and related compounds to give 2-aminophenyl-pyridylcarbinols are described. 4-o-Aminobenzoylpyridine …
Number of citations: 1 pubs.rsc.org

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